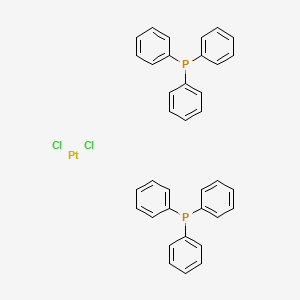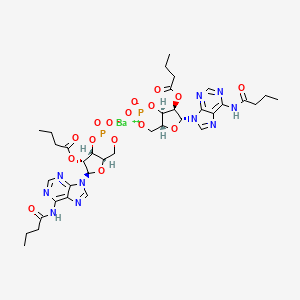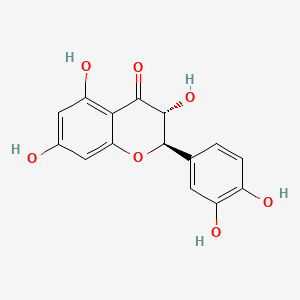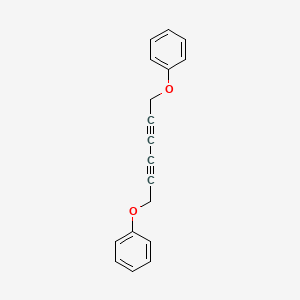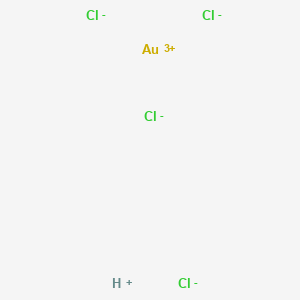
Cloruro de oro(III); hidrón; tetracloruro
Descripción general
Descripción
Gold(III) chloride, also known as gold trichloride, is an inorganic compound composed of the elements gold and chlorine. It is a yellow-orange solid that is soluble in water and other polar solvents. Gold(III) chloride is a highly reactive compound, and it is used in a variety of scientific and industrial applications. It is a versatile reagent for the synthesis of organic and inorganic compounds, and it has been used in a variety of laboratory experiments. Gold(III) chloride is also used in the production of pharmaceuticals, and it is an important component of some catalysts.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del cloruro de oro(III)
El cloruro de oro(III), también conocido como ácido tetracloroáurico o tricloruro de oro, es un compuesto químico con aplicaciones significativas en diversos campos de investigación científica. A continuación, se presenta un análisis detallado de seis aplicaciones únicas de este compuesto:
Síntesis de nanopartículas: El cloruro de oro(III) es un precursor fundamental en la síntesis de nanopartículas de oro (AuNP). La alta pureza y estabilidad de las soluciones de ácido tetracloroáurico son esenciales para producir nanopartículas con características precisas. Estas nanopartículas tienen diversas aplicaciones, que incluyen electrónica, medicina y ciencia de materiales {svg_1}.
Catálisis: En la catálisis heterogénea con oro, el cloruro de oro(III) sirve como fuente de oro para la preparación de catalizadores. Estos catalizadores se utilizan en una amplia gama de reacciones, como la oxidación de alcoholes, la producción de ácido adípico y otros procesos industriales importantes. Las propiedades únicas de los catalizadores de oro los hacen valiosos para las aplicaciones de química sostenible {svg_2}.
Hidrometalurgia: El compuesto juega un papel crucial en los procesos hidrometalúrgicos para la recuperación de oro. Está involucrado en métodos como el proceso Merrill-Crowe y otras técnicas de extracción que son fundamentales para la industria minera del oro, contribuyendo a una parte significativa de la producción mundial de oro {svg_3}.
Mecanismo De Acción
Target of Action
Gold(3+);hydron;tetrachloride, also known as Gold(III) chloride, primarily targets thiol-rich proteins and enzymes . These targets play a crucial role in various cellular processes, including cell growth and division, antioxidant defense, and apoptosis .
Mode of Action
Gold(III) chloride interacts with its targets by binding to the thiol groups present in these proteins and enzymes . This interaction can inhibit the function of these targets, leading to various changes in the cell. For instance, the inhibition of thioredoxin reductase (TrxR) can trigger cell death via reactive oxygen species (ROS) .
Biochemical Pathways
It is known that the compound can influence pathways related to cell growth and division, antioxidant defense, and apoptosis . The inhibition of TrxR, for instance, can disrupt the cell’s antioxidant defense system, leading to an increase in ROS and subsequent cell death .
Pharmacokinetics
The pharmacokinetics of Gold(III) chloride are complex and depend on various factors, including its size, shape, surface charge, and surface modification . In general, Gold(III) chloride exhibits good bioavailability, with a significant portion of the administered dose being absorbed . .
Result of Action
The primary result of Gold(III) chloride’s action is the induction of cell death via ROS . By inhibiting the function of thiol-rich proteins and enzymes, Gold(III) chloride disrupts crucial cellular processes, leading to an increase in ROS and subsequent cell death . This makes Gold(III) chloride a potential therapeutic agent for diseases characterized by abnormal cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of Gold(III) chloride can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other substances in the cell, such as other proteins or small molecules . Additionally, factors such as pH and temperature can influence the stability of Gold(III) chloride and its ability to bind to its targets
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Gold(3+);hydron;tetrachloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be reduced with polygala tenuifolia roots (a green reducing agent) to produce gold nanoparticles (AuNPs) . These AuNPs are widely employed to develop sensors for biochemical analysis .
Cellular Effects
It is known that gold nanoparticles, which can be produced from Gold(3+);hydron;tetrachloride, have significant impacts on cell function .
Molecular Mechanism
The molecular mechanism of action of Gold(3+);hydron;tetrachloride is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gold(3+);hydron;tetrachloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Gold(3+);hydron;tetrachloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Gold(3+);hydron;tetrachloride within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of Gold(3+);hydron;tetrachloride and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
gold(3+);hydron;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSFRRYNGEBEJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014499 | |
| Record name | Tetrachloroauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16903-35-8 | |
| Record name | Chloroauric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachloroauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROAURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H372EGX3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 2-[(1-oxido-2-pyridinyl)amino]-, (S)- (9CI)](/img/no-structure.png)


